molecular formula C19H21N3O4S B2977035 N-{[1-(benzenesulfonyl)pyrrolidin-2-yl]methyl}-N'-phenylethanediamide CAS No. 896269-13-9

N-{[1-(benzenesulfonyl)pyrrolidin-2-yl]methyl}-N'-phenylethanediamide

Cat. No.: B2977035
CAS No.: 896269-13-9
M. Wt: 387.45
InChI Key: PUWMISZNOKJBTD-UHFFFAOYSA-N
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Description

N-{[1-(benzenesulfonyl)pyrrolidin-2-yl]methyl}-N’-phenylethanediamide is a complex organic compound that features a pyrrolidine ring, a benzenesulfonyl group, and a phenylethanediamide moiety

Scientific Research Applications

N-{[1-(benzenesulfonyl)pyrrolidin-2-yl]methyl}-N’-phenylethanediamide has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of an appropriate precursor to form the pyrrolidine ring, followed by sulfonylation and subsequent amidation reactions .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but optimized for large-scale production. This could include the use of continuous flow reactors and other advanced techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-{[1-(benzenesulfonyl)pyrrolidin-2-yl]methyl}-N’-phenylethanediamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction can be used to introduce oxygen-containing functional groups.

    Reduction: This reaction can be used to remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can involve the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions can vary but often involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could yield amines or alcohols.

Mechanism of Action

The mechanism of action of N-{[1-(benzenesulfonyl)pyrrolidin-2-yl]methyl}-N’-phenylethanediamide involves its interaction with specific molecular targets. The pyrrolidine ring and benzenesulfonyl group are key to its binding affinity and specificity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{[1-(benzenesulfonyl)pyrrolidin-2-yl]methyl}-N’-phenylethanediamide is unique due to its combination of these three functional groups, which confer specific chemical and biological properties not found in simpler analogs. This makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

N-[[1-(benzenesulfonyl)pyrrolidin-2-yl]methyl]-N'-phenyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O4S/c23-18(19(24)21-15-8-3-1-4-9-15)20-14-16-10-7-13-22(16)27(25,26)17-11-5-2-6-12-17/h1-6,8-9,11-12,16H,7,10,13-14H2,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUWMISZNOKJBTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)S(=O)(=O)C2=CC=CC=C2)CNC(=O)C(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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